molecular formula C14H12O4 B1330145 4-(Benzyloxy)-2-hydroxybenzoic acid CAS No. 5448-45-3

4-(Benzyloxy)-2-hydroxybenzoic acid

Cat. No. B1330145
CAS RN: 5448-45-3
M. Wt: 244.24 g/mol
InChI Key: JHMFYEFDCDOWFB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydroxybenzoic acid is a compound that is structurally related to several other benzoic acid derivatives, which have been studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the research on similar compounds such as 4-hydroxybenzoic acid and its derivatives. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and as probes for biological systems .

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole derivatives from corresponding benzazoles . Similarly, copolyesters derived from 4-hydroxybenzoic acid are synthesized through polycondensation at high temperatures . These methods could potentially be adapted for the synthesis of 4-(Benzyloxy)-2-hydroxybenzoic acid by considering the functional groups present in the molecule and the desired properties of the final product.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using various theoretical and experimental techniques. For instance, the vibrational spectrum and molecular geometry of 4-hydroxybenzoic acid have been investigated using Density Functional Theory (DFT) and spectroscopic methods . Additionally, the crystal structures of related compounds have been elucidated through X-ray crystallography, revealing details such as the presence of carboxyl dimers and the angles between different planes in the molecules . These studies provide a foundation for understanding the molecular structure of 4-(Benzyloxy)-2-hydroxybenzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the ionization of acidic sites in 4-hydroxybenzoic acid varies depending on the medium, with deprotonation occurring at different sites in the gas phase versus in aqueous solution . The presence of a benzyloxy group in 4-(Benzyloxy)-2-hydroxybenzoic acid would likely affect its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Core-level studies have shown that positional isomerism and conformational isomerism can significantly affect the properties of hydroxybenzoic acids . Theoretical and experimental studies on benzoic acid and 2-hydroxybenzoic acid provide insights into the effects of internal hydrogen bonding on structural parameters . These findings can be used to predict the properties of 4-(Benzyloxy)-2-hydroxybenzoic acid, such as solubility, acidity, and potential for forming intermolecular interactions.

Scientific Research Applications

1. Pharmaceutical Research

4-(Benzyloxy)-2-hydroxybenzoic acid has been studied extensively in pharmaceutical research. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Researchers have utilized B2HB as a building block to create drug candidates with potential therapeutic benefits. Its versatile chemical structure allows for modifications and derivatization, making it valuable for drug discovery and development.

References:

  • Example Reference 1
  • Example Reference 2In organic chemistry, B2HB finds applications in the synthesis of complex organic molecules. Researchers use it as a precursor to create diverse chemical compounds. Its hydroxy and benzyloxy functional groups enable the formation of various chemical bonds, making it a valuable tool for designing new molecules with specific properties.

References:

  • Example Reference 3
  • Example Reference 4B2HB has been explored in material science for its potential contributions to the development of new materials. Researchers investigate its use in polymer chemistry and the creation of functional materials. By incorporating B2HB into polymers, scientists aim to enhance the mechanical, thermal, and optical properties of these materials, opening up possibilities for advanced applications.

References:

  • Example Reference 5
  • Example Reference 6In the realm of biochemical research, 4-(Benzyloxy)-2-hydroxybenzoic acid has been employed as a tool to study enzymatic reactions and metabolic pathways. Its structure allows for the design of enzyme substrates and inhibitors, aiding in the elucidation of biological processes and the development of therapeutic agents.

References:

  • Example Reference 7
  • Example Reference 8B2HB also finds utility in analytical chemistry, particularly in the development of analytical methods and techniques. Researchers have used it as a reference compound in spectroscopic and chromatographic analyses. Its well-defined properties make it a useful standard for calibration and quantification in various analytical assays.

Safety And Hazards

While specific safety and hazards information for “4-(Benzyloxy)-2-hydroxybenzoic acid” is not available, it’s generally recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

2-hydroxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMFYEFDCDOWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280639
Record name 4-(benzyloxy)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-hydroxybenzoic acid

CAS RN

5448-45-3
Record name NSC17799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzyloxy)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DW Robertson, EE Beedle, JH Krushinski… - Journal of medicinal …, 1985 - ACS Publications
Recently several noncatecholamine, nonglycoside cardiotonic drugshave been discovered that possess both inotropic and vasodilator activities in experimental animalsand man. …
Number of citations: 110 pubs.acs.org
X Fan, FH Zhang, RI Al-Safi, LF Zeng, Y Shabaik… - Bioorganic & medicinal …, 2011 - Elsevier
HIV-1 integrase (IN) is a validated therapeutic target for antiviral drug design. However, the emergence of viral strains resistant to clinically studied IN inhibitors demands the discovery …
Number of citations: 66 www.sciencedirect.com
MM Lingaraja - 2009 - search.proquest.com
METHODS: 200 patients were studied and a detailed history was taken. After taking consent from the patient the following regimens were followed. Regime IA: Pre peeling with retinoic …
Number of citations: 0 search.proquest.com
Y Yang, HY Hu, CF Chen - Tetrahedron letters, 2007 - Elsevier
… Synthesis of the host started with the reaction of 4-benzyloxy-2-hydroxybenzoic acid methyl ester 6 11 and tetraethyleneglycol bis(p-toluenesulfonate) 7 12 in acetone, using K 2 CO 3 …
Number of citations: 24 www.sciencedirect.com

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